An In-depth Technical Guide to 4-(2-Aminoethyl)cyclohexanol: A Bifunctional Scaffold for Modern Chemistry
An In-depth Technical Guide to 4-(2-Aminoethyl)cyclohexanol: A Bifunctional Scaffold for Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 4-(2-Aminoethyl)cyclohexanol. As a bifunctional molecule featuring a primary amine and a secondary alcohol on a conformationally defined cyclohexane scaffold, this compound represents a valuable and versatile building block for researchers in medicinal chemistry, drug development, and materials science. This document consolidates core chemical data, provides field-proven insights into its stereochemistry and reactivity, and outlines detailed experimental protocols.
Core Molecular Profile and Physical Properties
4-(2-Aminoethyl)cyclohexanol (CAS RN: 148356-06-3) is a unique aliphatic compound that combines the nucleophilicity of a primary amine with the hydrogen-bonding capabilities of a hydroxyl group, anchored to a 1,4-disubstituted cyclohexane ring.[1] This substitution pattern is of particular interest in drug design as a saturated, three-dimensional bioisostere for para-substituted phenyl rings. The compound is typically supplied as a mixture of cis and trans stereoisomers.[2]
Stereoisomerism: The Conformational Landscape
The therapeutic efficacy and safety of a drug molecule are often dictated by its three-dimensional structure. For 1,4-disubstituted cyclohexanes, the stereochemical relationship between the two substituents (cis or trans) determines the conformational equilibrium of the chair form.
-
trans-isomer: The thermodynamically more stable isomer, where both the hydroxyl and the aminoethyl groups can occupy equatorial positions on the chair conformer. This arrangement minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions.
-
cis-isomer: In this configuration, one substituent must occupy an axial position while the other is equatorial. The molecule undergoes rapid chair-flipping, resulting in an equilibrium between two conformers of equal energy.
The choice between a pure isomer and the mixture is a critical decision in a research campaign. While the mixture is suitable for initial screening and route scouting, pure isomers are essential for late-stage development to ensure a well-defined structure-activity relationship (SAR) and a consistent pharmacological profile.
Physicochemical and Spectral Data
The physical and spectral properties are summarized below. The spectral data are predicted based on characteristic values for its core functional groups and analysis of analogous structures.
| Property | Value | Source(s) |
| CAS Number | 148356-06-3 | |
| Molecular Formula | C₈H₁₇NO | |
| Molecular Weight | 143.23 g/mol | [2] |
| Appearance | Colorless to yellow clear liquid | [2] |
| Boiling Point | 256 °C | [2] |
| Purity (Typical) | >98.0% (GC) | [1][2] |
| pKa (Amino Group) | ~9.5 - 10.5 (Estimated) | [3][4] |
| pKa (Hydroxyl Group) | ~16 - 17 (Estimated) | [5] |
Predicted Spectral Data:
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¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.5-3.7 (m, 1H, -CHOH), ~2.7-2.9 (t, 2H, -CH₂NH₂), ~2.5 (br s, 3H, -OH and -NH₂), ~1.2-2.0 (m, 11H, cyclohexane ring protons and -CH₂CH₂NH₂). The proton on the carbon bearing the hydroxyl group is the most downfield aliphatic signal. The broad multiplet between 1.2 and 2.0 ppm is characteristic of the complex splitting patterns of cyclohexane ring protons.[6][7][8]
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~70-72 (-CHOH), ~42-44 (-CH₂NH₂), ~35-38 (-CH₂CH₂NH₂), ~30-36 (cyclohexane carbons). The carbon attached to the hydroxyl group (-CHOH) is the most deshielded, appearing around 70 ppm.[9][10][11][12][13][14]
-
IR (ATR): ν (cm⁻¹) 3300-3400 (broad, O-H and N-H stretch), 2850-2950 (strong, C-H stretch), 1590-1650 (N-H bend), 1050-1150 (C-O stretch). The most prominent feature is the broad, strong absorption from the overlapping hydroxyl and amine stretches.[15][16][17]
-
Mass Spectrometry (EI): m/z (%) Predicted major fragments include [M]+ at 143, [M-H₂O]+ at 125, and fragments from ring opening and cleavage. The base peak would likely result from alpha-cleavage adjacent to the amine or alcohol.
Synthesis and Purification
A robust and scalable synthesis is paramount for the utility of any chemical building block. While multiple routes are conceivable, a highly plausible and efficient pathway involves the catalytic hydrogenation of a nitrile precursor, such as 4-hydroxycyclohexaneacetonitrile. This method leverages well-established reduction chemistry.
Experimental Protocol: Catalytic Nitrile Reduction
This protocol is a representative procedure based on established methods for the reduction of nitriles to primary amines.[18][19] Causality: The use of a high-pressure hydrogen atmosphere with a nickel or rhodium catalyst is a standard, highly effective method for reducing nitriles. The addition of ammonia to the solvent (ethanol) is a critical step to prevent the formation of secondary and tertiary amine byproducts by suppressing the reaction of the newly formed primary amine with intermediate imines.
-
Reactor Preparation: To a high-pressure stainless-steel autoclave, add 4-hydroxycyclohexaneacetonitrile (1.0 eq), ethanol (as solvent), and aqueous ammonia (10% by volume).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (5-10 wt%) or 5% Rhodium on Alumina catalyst. The catalyst should be handled as a slurry to prevent ignition.
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 80-100 bar.
-
Reaction: Heat the mixture to 100-150 °C with vigorous stirring. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Filtration: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 4-(2-aminoethyl)cyclohexanol as a clear liquid.
Chemical Reactivity and Derivative Formation
The synthetic utility of 4-(2-aminoethyl)cyclohexanol stems from the differential reactivity of its two functional groups, allowing for selective derivatization.
-
Amine-Selective Reactions: The primary amine is a potent nucleophile and a base. It readily undergoes acylation with acid chlorides or anhydrides to form amides, reductive amination with aldehydes or ketones to form secondary amines, and sulfonylation to produce sulfonamides. These are cornerstone reactions in the construction of compound libraries for drug discovery.
-
Hydroxyl-Selective Reactions: The secondary alcohol can be acylated to form esters, alkylated to form ethers (e.g., Williamson ether synthesis), or oxidized under controlled conditions (e.g., using Swern or Dess-Martin oxidation) to the corresponding ketone.
-
Chemoselectivity: The relative reactivity can be controlled by the choice of reagents and reaction conditions. For example, acylation with one equivalent of an acylating agent at low temperature will predominantly occur at the more nucleophilic amine. Protecting group strategies (e.g., Boc protection of the amine) can be employed to achieve definitive selectivity when required.
Applications in Drug Discovery and Development
The 1,4-disubstituted cyclohexane motif is a powerful tool in modern medicinal chemistry, often used to replace a para-substituted phenyl ring. This "escape from flatland" strategy offers several advantages:
-
Improved Physicochemical Properties: Replacing an aromatic ring with a saturated cyclohexane scaffold can increase the fraction of sp³ carbons (a key metric for successful drug candidates), improve aqueous solubility, and reduce metabolic liability associated with aromatic oxidation.
-
Defined Exit Vectors: The rigid chair conformation of the cyclohexane ring provides well-defined spatial vectors for its substituents, allowing for precise probing of binding pockets in target proteins.
-
Novelty and IP: It provides a route to novel chemical matter, enabling the exploration of new intellectual property space.
4-(2-Aminoethyl)cyclohexanol is an ideal starting point for leveraging this strategy. The aminoethyl "tail" can be elaborated to interact with one region of a target, while the hydroxyl "head" can be modified to engage another, making it a versatile scaffold for building diversity-oriented libraries for high-throughput screening.
Safety, Handling, and Storage
As a corrosive substance, proper handling of 4-(2-aminoethyl)cyclohexanol is essential to ensure laboratory safety.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin/Eye Damage | corrosive | Danger | H314: Causes severe skin burns and eye damage. |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dark place. The compound is listed as air-sensitive and should be stored under an inert gas like argon or nitrogen.[2]
-
Spills: Absorb spills with an inert material and dispose of as hazardous waste.
-
First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth but do NOT induce vomiting.[2]
Conclusion
4-(2-Aminoethyl)cyclohexanol is more than just a simple bifunctional molecule; it is a strategically important building block that enables access to three-dimensional chemical space. Its well-defined stereochemistry, versatile reactivity, and potential to improve the drug-like properties of lead compounds make it a valuable asset for researchers. This guide provides the core knowledge necessary for its effective synthesis, handling, and strategic deployment in advanced chemical research programs.
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